3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-(2-Fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a xanthine-derived heterocyclic compound featuring a fused oxazolo-purine-dione core. The compound’s molecular formula is C₁₉H₁₄FN₃O₃, and its molecular weight is approximately 351.33 g/mol (calculated based on structural analogs in ). The 2-fluorobenzyl substituent at position 3 and the phenyl group at position 7 distinguish it from simpler xanthine derivatives, likely influencing its solubility, receptor binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-14-9-5-6-10-15(14)22)25-12-16(29-20(25)23-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJLOKNZARBUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4C=C(OC4=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
Based on its structure, it is likely that it has good plasma stability. It has been evaluated for its inhibition rates on a panel of cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6 and 3A4), which are key enzymes involved in drug metabolism. These properties could impact the compound’s bioavailability and overall pharmacokinetic profile.
Biological Activity
3-(2-Fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the oxazolo[2,3-f]purine class. Its unique structure features a purine ring fused with an oxazole ring, which imparts distinct biological properties. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound can be represented as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C16H14FN5O2 |
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This interaction can prevent the normal enzymatic function, leading to altered metabolic pathways.
- Receptor Binding : It has been suggested that the compound interacts with certain receptors in the central nervous system (CNS), potentially modulating neurotransmitter systems.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. For instance:
- PDE4B and PDE10A Inhibition : Studies have shown that derivatives of purine compounds can inhibit these enzymes with varying potencies. Such inhibition may lead to increased levels of cyclic AMP (cAMP), influencing various physiological responses including mood regulation and inflammatory processes .
Receptor Interaction
The compound's structural features suggest potential affinity for serotonin receptors (5-HT receptors). Preliminary studies indicate:
- 5-HT Receptor Affinity : A related study found that fluorinated derivatives of purine compounds displayed significant binding affinity towards 5-HT 1A and 5-HT 7 receptors. This suggests a potential role in treating mood disorders such as depression and anxiety .
Antidepressant Activity
In vivo studies have demonstrated that certain derivatives of oxazolo[2,3-f]purines exhibit antidepressant-like effects in animal models. For example:
- Forced Swim Test (FST) : A specific derivative showed significant reductions in immobility time in the FST, indicating potential antidepressant properties. The effects were compared favorably against established medications like diazepam .
Anticancer Potential
Research into the anticancer properties of similar compounds has indicated:
- Cell Line Studies : Compounds within this class have shown cytotoxic effects against various cancer cell lines. Mechanisms proposed include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound belongs to a class of tricyclic purine-dione derivatives. Key structural analogs and their differences are outlined below:
Key Observations :
- The 2-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the unsubstituted analog in .
- Fluorine substitution patterns (e.g., 2-fluoro vs. 2-chloro-6-fluoro in ) influence electronic properties and steric interactions at binding sites.
Pharmacological Profile and Receptor Interactions
Adenosine receptors (A₁, A₂A, A₂B, A₃) are plausible targets due to the compound’s xanthine-like scaffold. highlights that xanthine derivatives often act as antagonists at A₁ and A₂A receptors, which regulate neurotransmission and inflammation. However, the 2-fluorobenzyl moiety in the target compound may confer subtype selectivity. For example:
- A₂A Receptor: Fluorinated benzyl groups are associated with improved blood-brain barrier penetration, relevant for neurodegenerative disease therapeutics (as seen in dual-target MAO-B/adenosine receptor inhibitors in ).
- A₃ Receptor: Inosine (an adenosine analog) activates A₃ receptors, and fluorinated substituents might modulate agonist/antagonist behavior .
Research Findings and Therapeutic Potential
- The target compound’s fluorobenzyl group may enhance brain uptake and MAO-B affinity.
- Anti-inflammatory Effects : A₂A receptor antagonists are investigated for immune regulation; fluorine’s electronegativity could stabilize receptor-ligand interactions .
Table 2: Hypothetical Therapeutic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
